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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)thiomorpholine

Cat. No.: B1351594 Get Quote

Introduction

3-(2-Chlorophenyl)thiomorpholine (CAS No. 887344-30-1) is a heterocyclic compound

featuring a thiomorpholine scaffold. The thiomorpholine ring is recognized in medicinal

chemistry as a "privileged scaffold" due to its presence in a wide range of pharmacologically

active compounds. Derivatives of thiomorpholine have shown diverse biological activities,

including antitubercular, antiprotozoal, hypolipidemic, and antioxidant effects. The presence of

a 2-chlorophenyl substituent suggests potential for specific molecular interactions, influencing

its steric and electronic properties which can modulate biological activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals aiming to identify the unknown cellular targets of 3-(2-
Chlorophenyl)thiomorpholine. The document outlines an integrated strategy combining

computational prediction, experimental chemical proteomics, and cell-based phenotypic

analysis.
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Property Value Reference

CAS Number 887344-30-1

Molecular Formula C10H12ClNS

Molecular Weight 213.73 g/mol

InChI Key
UXSQOKXSAKGEKA-

UHFFFAOYSA-N

Primary Use

Research intermediate for

pharmaceutical and

agrochemical development.

Storage Conditions Store at 0-8°C.

Section 1: Overall Strategy for Target Identification
Identifying the molecular target(s) of a novel compound is a critical step in drug discovery. It

elucidates the mechanism of action, informs lead optimization, and helps predict potential

toxicities. A multi-pronged approach is recommended, beginning with computational methods to

generate hypotheses, followed by direct experimental validation using affinity-based

techniques, and concluding with cellular assays to confirm functional relevance.
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Phase 1: In Silico Prediction

Phase 2: Experimental Identification

Phase 3: Functional Validation
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Caption: Integrated workflow for target identification.
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Section 2: Protocols for Target Identification
Protocol 2.1: In Silico Target Prediction
This protocol uses the structure of 3-(2-Chlorophenyl)thiomorpholine to computationally

screen against databases of known protein structures to predict potential binding partners.

Methodology:

3D Structure Generation: Generate a low-energy 3D conformation of 3-(2-
Chlorophenyl)thiomorpholine using computational chemistry software (e.g., ChemDraw,

Avogadro).

Database Selection: Choose a relevant database of protein structures for screening (e.g.,

PDB, ChEMBL). Focus on protein families known to be targeted by thiomorpholine analogs,

such as kinases, proteases, or TNF-α converting enzyme (TACE).

Reverse Docking:

Utilize a reverse docking server or software (e.g., SwissTargetPrediction, PharmMapper,

AutoDock).

Upload the 3D structure of the compound.

Execute the docking simulation against the selected protein database.

The software calculates a "docking score," which estimates the binding affinity between

the ligand and each protein target.

Data Analysis:

Rank the potential targets based on their docking scores.

Filter the results based on biological relevance. For instance, if preliminary cell-based

assays show anti-inflammatory activity, prioritize targets involved in inflammatory

pathways.
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Visually inspect the top-ranked binding poses to ensure key interactions (e.g., hydrogen

bonds, hydrophobic interactions) are plausible.

Example Data Presentation: Docking Scores

Target Protein Gene Name Protein Family
Docking Score
(kcal/mol)

Predicted
Interactions

Example Target

1
TACE Metalloprotease -9.8

H-bond with

His405, Pi-

stacking with

Tyr440

Example Target

2
MAPK14 Kinase -9.5

Hydrophobic

interaction with

Leu104

Example Target

3
PTGS2 Oxygenase -9.1

H-bond with

Ser530

Example Target

4
DPP4 Peptidase -8.7

Hydrophobic

interaction with

Phe357

Protocol 2.2: Chemical Proteomics via Affinity
Chromatography
This protocol describes the experimental identification of proteins that physically bind to 3-(2-
Chlorophenyl)thiomorpholine from a complex biological sample, such as a cell lysate.
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Caption: Workflow for affinity chromatography-mass spectrometry.
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Methodology:

Affinity Probe Synthesis:

Synthesize a derivative of 3

To cite this document: BenchChem. [Application Notes: Target Identification for 3-(2-
Chlorophenyl)thiomorpholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351594#3-2-chlorophenyl-thiomorpholine-for-target-
identification-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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